![molecular formula C13H11FN2O B183201 4-amino-N-(4-fluorophenyl)benzamide CAS No. 698988-07-7](/img/structure/B183201.png)
4-amino-N-(4-fluorophenyl)benzamide
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Overview
Description
“4-amino-N-(4-fluorophenyl)benzamide” is a compound that belongs to the class of organic compounds known as n-benzylbenzamides . It has a molecular weight of 230.24 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of “4-amino-N-(4-fluorophenyl)benzamide” involves the use of the pyridazinone scaffold . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The InChI code for “4-amino-N-(4-fluorophenyl)benzamide” is1S/C13H11FN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17)
. More details about the molecular structure can be found in the referenced sources . Physical And Chemical Properties Analysis
“4-amino-N-(4-fluorophenyl)benzamide” is a solid compound . It has a molecular weight of 230.24 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
. .
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology and disease mechanisms.
HDAC Inhibitor
The compound has been found to be an effective inhibitor of histone deacetylases (HDACs), particularly HDAC3 . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial to gene expression, cell cycle progression, and developmental events. HDAC inhibitors are being studied as potential treatments for cancer and other diseases.
Anti-proliferative Activity
“4-amino-N-(4-fluorophenyl)benzamide” has demonstrated anti-proliferative activity, particularly against HepG2 cells . This means it can inhibit the growth of cells, which is a valuable property in the treatment of diseases characterized by abnormal cell growth, such as cancer.
Induction of Apoptosis
The compound has been found to induce apoptosis, or programmed cell death, in HepG2 cells . This is another mechanism by which it can potentially be used in cancer treatment, as inducing apoptosis in cancer cells can stop or slow the progression of the disease.
Cell Cycle Arrest
“4-amino-N-(4-fluorophenyl)benzamide” has been shown to cause cell cycle arrest in the G2/M phase . This means it can stop cells from dividing, which is another way it can potentially be used to treat diseases characterized by abnormal cell growth.
In Vivo Tumor Growth Inhibition
In addition to its in vitro effects, the compound has demonstrated the ability to inhibit tumor growth in vivo . This suggests it could potentially be used in the development of new cancer therapies.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
4-Amino-N-(4-fluorophenyl)benzamide interacts with HDAC3 by binding to its active site, inhibiting its enzymatic activity . This inhibition prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription.
Biochemical Pathways
The inhibition of HDAC3 by 4-Amino-N-(4-fluorophenyl)benzamide affects the histone acetylation-deacetylation pathway . This alteration in the pathway leads to changes in gene expression, particularly genes involved in cell cycle regulation, apoptosis, and differentiation.
Result of Action
The inhibition of HDAC3 by 4-Amino-N-(4-fluorophenyl)benzamide leads to changes in gene expression, which can result in the induction of apoptosis and inhibition of proliferation in certain cancer cells . This makes it a potential therapeutic agent for the treatment of various cancers.
properties
IUPAC Name |
4-amino-N-(4-fluorophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUHVHHJBSMNAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363656 |
Source
|
Record name | 4-amino-N-(4-fluorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
698988-07-7 |
Source
|
Record name | 4-amino-N-(4-fluorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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